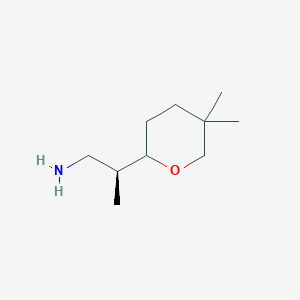

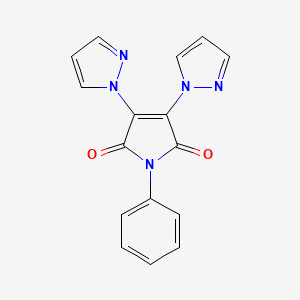

![molecular formula C20H21N3O3 B2968771 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203172-25-1](/img/structure/B2968771.png)

1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea” is a chemical compound. It is related to the class of compounds known as dibenzoxazepine antipsychotic agents . These compounds are selective inhibitors of the Dopamine D2 receptor .

Synthesis Analysis

The synthesis of such compounds involves complex organic chemistry reactions . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the conditions and reagents used. The compound can participate in various reactions due to the presence of different functional groups .科学的研究の応用

Synthesis of Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) explores the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, through Ugi reactions followed by treatment with diazomethane. This work illuminates a pathway for creating pseudopeptidic [1,2,4]triazines, showcasing a novel use of urea functionalities in constructing complex cyclic structures that could have implications in developing pharmaceuticals or materials (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006).

Nitrile Carboxamide Rearrangement

Bischoff et al. (1982) describe the nitrile carboxamide rearrangement to form various heterocyclic compounds, including cyclohexenyl-urea derivatives. This study provides insight into the flexibility and reactivity of nitrile and urea functionalities in synthetic chemistry, offering routes to novel compounds with potential applications in chemical synthesis and drug discovery (C. Bischoff, E. Schroeder, & E. Gründemann, 1982).

Novel Synthetic Approaches to Dibenzo[b,f][1,4]oxazepines

Zaware and Ohlmeyer (2014) report a novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines, analogs to antipsychotic and antidepressant drugs. Their method avoids using harmful phosgene, highlighting the significance of developing safer, more efficient synthetic strategies for complex heterocyclic compounds that could serve as leads in drug development or as tools in studying biological systems (Nilesh Zaware & M. Ohlmeyer, 2014).

Catalytic Enantioselective Reactions

Munck et al. (2017) explored the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, achieving chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This research underscores the potential of cyclic ureas and related compounds in asymmetric synthesis, offering pathways to chiral molecules that are significant in medicinal chemistry and materials science (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017).

作用機序

Target of Action

The primary target of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.

Mode of Action

1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea interacts with the Dopamine D2 receptor as a selective inhibitor . By inhibiting this receptor, it can modulate the dopaminergic signaling pathways in the brain.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. Alterations in these pathways can lead to various central nervous system disorders .

Result of Action

The molecular and cellular effects of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea’s action are related to its inhibitory effect on the Dopamine D2 receptor. This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders associated with this pathway .

将来の方向性

The future directions in the research and application of this compound could involve further exploration of its pharmacological properties and potential uses in the treatment of various central nervous system disorders . Additionally, the development of more efficient synthesis methods could also be a focus of future research.

特性

IUPAC Name |

1-cyclohexyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h4-5,8-13H,1-3,6-7H2,(H,23,24)(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFANOEWDXAKJTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)

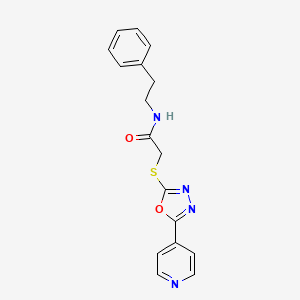

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

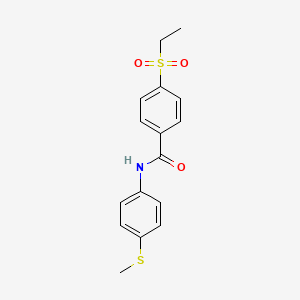

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2968707.png)

![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)

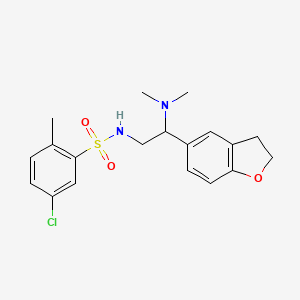

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2968711.png)